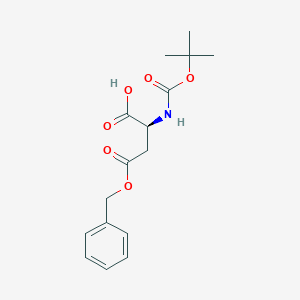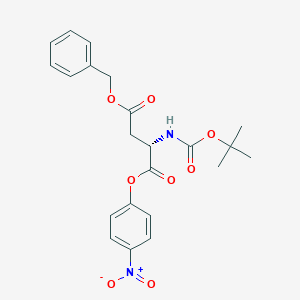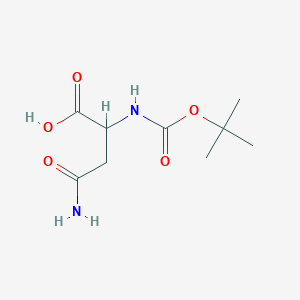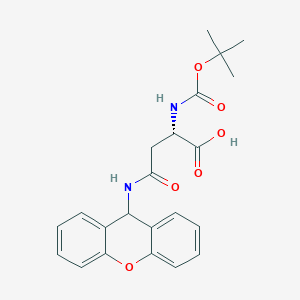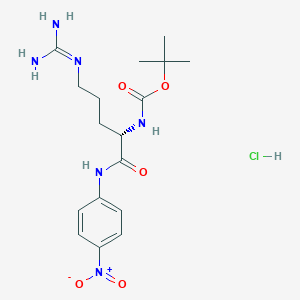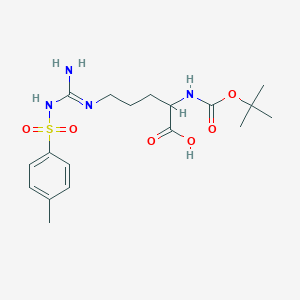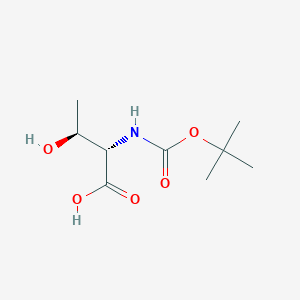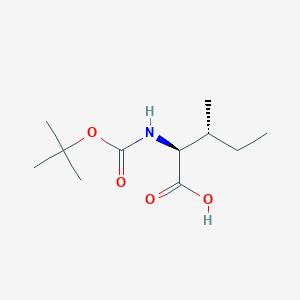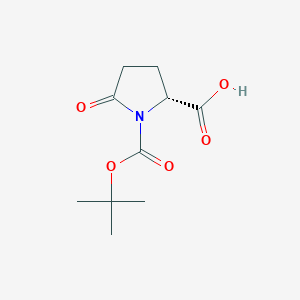
(R)-Boc-5-oxopyrrolidine-2-carboxylic acid
説明
(R)-Boc-5-Oxopyrrolidine-2-carboxylic acid, also known as (R)-Boc-Pyrrolidine-2-carboxylic acid, is an organic compound with a molecular formula of C7H11NO3. It is a chiral molecule that can exist in two enantiomeric forms, (R)-Boc-Pyrrolidine-2-carboxylic acid and (S)-Boc-Pyrrolidine-2-carboxylic acid. (R)-Boc-Pyrrolidine-2-carboxylic acid is a colorless solid that is insoluble in water, but is soluble in organic solvents. It is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis.
科学的研究の応用
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens. Studies have revealed that P5C metabolism is tightly regulated in plants, particularly during pathogen infection and abiotic stress. The mitochondrial synthesis of P5C is implicated in both gene-mediated resistance and non-host resistance to bacterial pathogens, involving mechanisms such as the salicylic acid-dependent pathway and reactive oxygen species (ROS) production (Qamar, Mysore, & Senthil-Kumar, 2015).
Photocatalysis Advancements
(BiO)2CO3-based photocatalysts have garnered attention for their application in various fields, including healthcare and photocatalysis. Efforts to enhance the visible light-driven photocatalytic performance of these materials have led to the development of numerous modification strategies, which could indirectly relate to the synthesis and application of carboxylic acid derivatives like (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (Ni, Sun, Zhang, & Dong, 2016).
Understanding Biocatalyst Inhibition
Carboxylic acids are known to inhibit microbes at concentrations below desired yields, impacting the fermentation processes used for their production. Understanding the mechanisms behind this inhibition can aid in engineering robust strains for industrial applications, potentially impacting the synthesis and handling of carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).
Boron Removal in Seawater Desalination
Research on the removal of boron by reverse osmosis (RO) membranes in seawater desalination highlights the importance of understanding the speciation of boric acid and its impact on NF/RO membrane rejection. This is relevant to the broader field of membrane technology, which may intersect with the production or purification of compounds like (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (Tu, Nghiem, & Chivas, 2010).
Impact of Metals on Biologically Important Ligands
The interaction between metals and carboxylic acids, including the study of their electronic systems, is critical for understanding how these compounds interact with biological targets. This has implications for the design and functionalization of carboxylic acid derivatives in medicinal chemistry (Lewandowski, Kalinowska, & Lewandowska, 2005).
Potential in Food Industry Applications
Rosmarinic acid, a carboxylic acid derivative, has been shown to have antioxidant properties and is approved for use as a natural antioxidant and/or preservative in the food industry. The biotechnological production of rosmarinic acid and its derivatives, including potential modifications to improve stability and bioavailability, highlights the relevance of research into carboxylic acid derivatives for food science applications (Marchev et al., 2021).
特性
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQPFJGZTYCMH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595352 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-5-oxopyrrolidine-2-carboxylic acid | |
CAS RN |
160347-90-0 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Boc-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



